molecular formula C13H14ClFN4O B2730128 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide CAS No. 2411285-62-4

2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide

Cat. No.: B2730128
CAS No.: 2411285-62-4
M. Wt: 296.73
InChI Key: LDBLECSYVBIZRG-UHFFFAOYSA-N
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Description

2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide is a synthetic organic compound that features a triazole ring, a fluorophenyl group, and a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation while minimizing side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[(2-fluorophenyl)methyl]propanamide
  • 3-Chloro-N-(2-fluorophenyl)propanamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(2-fluorophenyl)propanamide

Uniqueness

2-chloro-N-({1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O/c1-9(14)13(20)16-6-12-17-8-19(18-12)7-10-3-2-4-11(15)5-10/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLECSYVBIZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN(C=N1)CC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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